2-(Difluoromethyl)naphthalene-7-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)naphthalene-7-methanol is an organic compound with the molecular formula C12H10F2O It is a derivative of naphthalene, where a difluoromethyl group and a methanol group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-7-methanol typically involves a two-step process starting from 2,7-bis(bromomethyl)naphthalene. The first step is a partial halogen exchange reaction, where one of the bromomethyl groups is replaced with a difluoromethyl group using cesium fluoride as the nucleophile in the presence of a phase transfer catalyst in acetonitrile. The second step involves hydrolysis to convert the remaining bromomethyl group to a methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-7-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: 2-(Difluoromethyl)naphthalene-7-carboxylic acid.
Reduction: 2-(Methyl)naphthalene-7-methanol.
Substitution: 2-(Difluoromethyl)naphthalene-7-chloride.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-7-methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the methanol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Fluoromethyl)naphthalene-7-methanol
- 2-(Chloromethyl)naphthalene-7-methanol
- 2-(Bromomethyl)naphthalene-7-methanol
Uniqueness
2-(Difluoromethyl)naphthalene-7-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its mono-fluorinated or non-fluorinated analogs .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[7-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)10-4-3-9-2-1-8(7-15)5-11(9)6-10/h1-6,12,15H,7H2 |
InChI Key |
CLIWIRBAKBFWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.